molecular formula C16H25N3OS B2845378 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide CAS No. 361477-31-8

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide

Cat. No.: B2845378
CAS No.: 361477-31-8
M. Wt: 307.46
InChI Key: UXROUAOHMJEOLR-UHFFFAOYSA-N
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Description

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a tert-butyl group at the 2-position and a cyclohexanecarboxamide moiety at the 3-position. Such structural motifs are common in medicinal chemistry, where they may influence pharmacokinetic properties like metabolic stability and membrane permeability.

Properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3OS/c1-16(2,3)19-14(12-9-21-10-13(12)18-19)17-15(20)11-7-5-4-6-8-11/h11H,4-10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXROUAOHMJEOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide, with CAS number 214542-59-3, is a compound of significant interest in pharmacological research due to its potential biological activities. This article presents an overview of its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core that is known for its diverse biological activities. Its molecular formula is C13H20N4O1SC_{13}H_{20}N_{4}O_{1}S, and it has a molecular weight of approximately 284.39 g/mol. The structural complexity allows for interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thieno[3,4-c]pyrazole Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Tert-butyl Group : This step often utilizes alkylation reactions with tert-butyl halides.
  • Carboxamide Formation : The final product is synthesized by coupling the thieno[3,4-c]pyrazole derivative with cyclohexanecarboxylic acid derivatives.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cytotoxicity : In vitro assays have demonstrated that derivatives exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Compounds in this class have shown up to 95% inhibition in cell proliferation at certain concentrations .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : The thieno[3,4-c]pyrazole core may interact with specific enzymes or receptors involved in cancer progression.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells through the generation of reactive oxygen species (ROS), leading to cellular stress and death .

Case Studies

  • Study on MCF-7 Cells : A recent study evaluated the effects of a related compound on MCF-7 cells, revealing that it significantly increased superoxide dismutase activity while decreasing catalase activity. This shift contributed to enhanced oxidative stress within the cells, promoting apoptosis .
  • In Vivo Studies : Animal models treated with similar thieno[3,4-c]pyrazole compounds showed reduced tumor growth rates compared to controls, indicating systemic efficacy and potential for therapeutic application .

Data Table

PropertyValue
Molecular FormulaC₁₃H₂₀N₄O₁S
Molecular Weight284.39 g/mol
CAS Number214542-59-3
Anticancer ActivityUp to 95% inhibition (MCF-7)
MechanismROS-mediated apoptosis

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares the target compound with two closely related analogs from the provided evidence:

Property Target Compound : 2,4-Dimethylphenyl Derivative : 4-Methoxyphenyl-5-oxido Derivative
Substituent 2-(tert-butyl) 2-(2,4-dimethylphenyl) 2-(4-methoxyphenyl), 5-oxido
Molecular Formula C₁₇H₂₅N₃OS C₂₀H₂₃N₃OS C₁₉H₂₃N₃O₃S
Molecular Weight (g/mol) 327.47 369.48 373.50
H-Bond Donors 1 (amide NH) 1 1
H-Bond Acceptors 3 (amide O, pyrazole N atoms) 3 5 (amide O, pyrazole N, methoxy O, oxido O)
Predicted logP ~3.5 (highly lipophilic) ~3.0 (moderate lipophilicity) ~2.0 (polar due to oxido and methoxy groups)

Key Differences and Implications

The 2,4-dimethylphenyl group () balances lipophilicity and aromatic interactions, which may favor binding to hydrophobic protein pockets . The 4-methoxyphenyl and 5-oxido groups () introduce polarity and hydrogen-bond acceptors, likely improving aqueous solubility but reducing membrane permeability .

Hydrogen-Bonding Capacity :

  • The target compound and analog have three H-bond acceptors, limiting solubility in polar solvents. In contrast, the derivative has five acceptors, making it more suitable for applications requiring water compatibility .

Molecular Weight :

  • The target compound (327.47 g/mol) is lighter than both analogs, adhering more closely to Lipinski’s "Rule of Five" for drug-likeness, whereas the compound (373.50 g/mol) approaches the upper limit .

Q & A

Q. What are the recommended synthetic routes for N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions. A common approach begins with constructing the thieno[3,4-c]pyrazole core via cyclization of thiophene derivatives with hydrazine/hydrazones under reflux conditions. Subsequent functionalization with cyclohexanecarboxamide requires coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF). Optimization can be achieved through Design of Experiments (DoE) to evaluate variables (temperature, solvent polarity, catalyst loading). For example, fractional factorial designs minimize experiments while identifying critical parameters .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR (¹H/¹³C, 2D-COSY/HMBC) to confirm connectivity and substituent positions.
  • High-resolution mass spectrometry (HRMS) for molecular formula verification.
  • X-ray diffraction to resolve 3D conformation, particularly for the thieno-pyrazole core and amide bond geometry. Crystallographic data can reveal steric effects from the tert-butyl group .

Q. What preliminary assays are suitable for evaluating its biological activity?

Methodological Answer: Begin with in vitro screens:

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence/colorimetric readouts.
  • Cell viability assays (MTT/XTT) against cancer or inflammatory cell lines.
  • Molecular docking to predict target binding (e.g., using AutoDock Vina with PDB structures). Prioritize targets based on structural analogs, such as anti-inflammatory or anticancer activities observed in related thieno-pyrazole derivatives .

Advanced Research Questions

Q. How can contradictory bioactivity data between this compound and structural analogs be resolved?

Methodological Answer: Contradictions often arise from subtle substituent effects. Perform systematic SAR studies:

  • Synthesize derivatives with controlled modifications (e.g., tert-butyl → isopropyl, cyclohexane → aromatic ring).
  • Compare pharmacokinetic properties (logP, solubility) via HPLC and shake-flask methods.
  • Use free-energy perturbation (FEP) simulations to quantify substituent contributions to binding affinity. For example, sulfone groups in analogs may alter electronic properties, affecting target interactions .

Q. What computational strategies are effective for elucidating reaction mechanisms in its synthesis?

Methodological Answer: Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to:

  • Map potential energy surfaces for cyclization steps.
  • Identify transition states and intermediates using IRC (Intrinsic Reaction Coordinate) analysis.
  • Validate with atom-centered density matrix propagation (ADMP) molecular dynamics for solvent effects. Pair computational insights with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Q. How can researchers design experiments to probe its stability under physiological conditions?

Methodological Answer:

  • pH-dependent stability studies : Incubate the compound in buffers (pH 1–10) at 37°C, analyzing degradation via LC-MS.
  • Oxidative stress testing : Expose to H₂O₂ or liver microsomes to simulate metabolic breakdown.
  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability. Correlate results with computational predictions (e.g., bond dissociation energies) .

Q. What advanced techniques are recommended for studying its interactions with biomacromolecules?

Methodological Answer:

  • Surface plasmon resonance (SPR) or ITC for binding affinity/stoichiometry.
  • Cryo-EM or X-ray crystallography of compound-protein complexes (if crystallization is feasible).
  • NMR titration (e.g., ¹⁵N-HSQC) to map binding sites on proteins. For membrane-bound targets, use nanodisc-embedded receptors for native-like conditions .

Data Analysis and Optimization

Q. How can researchers address low yield in the final amidation step?

Methodological Answer:

  • Screen coupling reagents (e.g., HATU vs. EDCI) and bases (DIPEA vs. DMAP).
  • Employ microwave-assisted synthesis to enhance reaction efficiency.
  • Use HPLC-DAD to monitor intermediates and identify side products. Optimize purification via flash chromatography (gradient elution) or recrystallization .

Q. What statistical methods are suitable for optimizing bioassay conditions?

Methodological Answer:

  • Response Surface Methodology (RSM) to model interactions between variables (e.g., pH, temperature, substrate concentration).
  • Artificial Neural Networks (ANN) for non-linear optimization of assay sensitivity.
  • Validate with cross-validation (k-fold) and ANOVA to ensure robustness .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Conduct hazard assessments using SDS from analogs (e.g., teratogenicity in thiourea derivatives).
  • Use glove boxes for air-sensitive steps (e.g., hydrazine handling).
  • Implement in silico toxicity prediction (e.g., ProTox-II) to prioritize in vivo testing .

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